molecular formula C10H13NO B1181077 5-Hydroxyindole CAS No. 1953-54-5

5-Hydroxyindole

Cat. No. B1181077
CAS RN: 1953-54-5
InChI Key:
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Description

5-Hydroxyindole is a hydroxylated indole used as a building block in the preparation of various pharmaceutical compounds such as indole-based neurochemicals . It is a metabolite of Tryptophan and has displayed weak inhibitory activity on human melanoma tyrosinase . It also showed inhibition of serotonin transport by blood platelets .


Synthesis Analysis

A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . Mild Lewis acids and low environmental impact solvents were investigated for Nenitzescu synthesis . Cyclopentyl methyl ether can be used at room temperature in substitution of halogenated solvents with zinc, iron, and magnesium salts as homogeneous catalysts to give 5-hydroxyindoles in fair to good yields .


Molecular Structure Analysis

The molecular formula of 5-Hydroxyindole is C8H7NO . The InChI string is InChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H .


Chemical Reactions Analysis

The microbial conversion of dietary or drug substrates into small bioactive molecules represents a regulatory mechanism by which the gut microbiota alters intestinal physiology . The production of 5-HI is inhibited upon pH reduction in in vitro studies .


Physical And Chemical Properties Analysis

5-Hydroxyindole is sensitive to the spectroscopic characteristics of interior solvation, water network formation, and proton transfer to solvent .

Mechanism of Action

When administered orally in rats, 5-HI significantly accelerates the total gut transit time (TGTT). Deciphering the underlying mechanisms of action reveals that 5-HI accelerates gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .

Safety and Hazards

5-Hydroxyindole causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Indole is a well-known aromatic compound among heterocyclic scaffolds found in many natural products and medicines . Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . The authors provide an overview of all identified enzymes with the ability to convert indole to indigo, which is the most researched application .

properties

CAS RN

1953-54-5

Product Name

5-Hydroxyindole

Molecular Formula

C10H13NO

Molecular Weight

0

Origin of Product

United States

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